molecular formula C13H11I B8611623 4-Iodo-2-methyl-1,1'-biphenyl

4-Iodo-2-methyl-1,1'-biphenyl

Cat. No.: B8611623
M. Wt: 294.13 g/mol
InChI Key: DLGJDXSUHCXMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-2-methyl-1,1'-biphenyl: is an organic compound with the molecular formula C13H11I It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the 4th position, a methyl group at the 2nd position, and a phenyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methyl-1,1'-biphenyl can be achieved through several methods, one of which involves the Suzuki-Miyaura coupling reaction . This reaction typically employs a palladium catalyst and a boron reagent to form the carbon-carbon bond between the aryl halide and the boronic acid . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methyl-1,1'-biphenyl undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to remove the iodine atom or reduce other functional groups present.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for nucleophilic substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the methyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products:

    Substitution: Products depend on the substituent introduced.

    Oxidation: Formation of carboxylic acids.

    Reduction: Deiodinated compounds or reduced functional groups.

Scientific Research Applications

4-Iodo-2-methyl-1,1'-biphenyl has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methyl-1,1'-biphenyl involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding , influencing the compound’s reactivity and interaction with other molecules. The phenyl and methyl groups contribute to the compound’s overall stability and reactivity in different chemical environments.

Comparison with Similar Compounds

    4-Iodo-1-methylbenzene: Similar structure but lacks the phenyl group.

    2-Iodo-1-phenylbenzene: Similar structure but lacks the methyl group.

    4-Bromo-2-methyl-1-phenylbenzene: Similar structure but with a bromine atom instead of iodine.

Properties

Molecular Formula

C13H11I

Molecular Weight

294.13 g/mol

IUPAC Name

4-iodo-2-methyl-1-phenylbenzene

InChI

InChI=1S/C13H11I/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

DLGJDXSUHCXMNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 4-amino-2-methyl-1-phenylbenzene (10.49 gm, 57.2 mmol) in diiodomethane (100 mL) was treated with iso-amyl nitrite (27 mL, 200.2 mmol) over 5 mins. The mixture was heated to 75° C. for 45 mins, then at 65° C. for 1 h. After being cooled, the mixture was concentrated under reduced pressure (95° C./30 mmHg) and the residue was purified by flash chromatography (eluting with hexane) to give 4-iodo-2-methyl-1-phenylbenzene (11.6 gm, 66%) as an oil.
Quantity
10.49 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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